

Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH

physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Fmoc-Gly-NH-CH ₂ -O-Cyclopropane-CH ₂ COOH
Cat. No.:	B12377180

[Get Quote](#)

An In-depth Technical Guide to Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH**, a key intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers. This document details its characteristics, outlines relevant experimental protocols, and discusses its role in the broader context of ADC development.

Core Physical and Chemical Properties

Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH is a white to off-white solid at room temperature.^[1] Its chemical structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine residue, and a cyclopropane-containing moiety, which are critical features for its application in solid-phase peptide synthesis and linker technology.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C23H24N2O6	[1]
Molecular Weight	424.45 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity (LCMS)	≥ 95.0%	[1]
Storage Conditions	4°C, stored under nitrogen	[1]
Solubility in Solvent	-80°C for 6 months; -20°C for 1 month (stored under nitrogen)	[1]

Note: Specific melting point, boiling point, and detailed solubility data in various organic solvents are not readily available in the public domain.

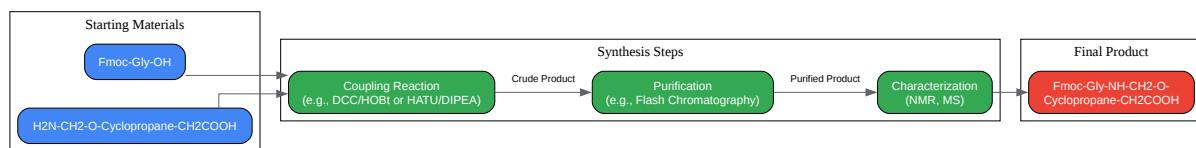
Role in Antibody-Drug Conjugates (ADCs)

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH serves as a precursor for the synthesis of linkers used in ADCs.[\[2\]](#) ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[\[3\]](#)[\[4\]](#) The linker is a critical component that connects the antibody to the payload, and its stability in circulation and ability to release the payload at the target site are paramount for the efficacy and safety of the ADC.[\[5\]](#)[\[6\]](#)

This particular molecule is an intermediate, meaning it is a building block that is further modified to create the final linker-payload conjugate before its attachment to an antibody.[\[2\]](#) For instance, it is a component in the synthesis of a linker composed of Benzyl 2-cyclopropyl-2-hydroxyacetate, which can be coupled to the cytotoxic agent Exatecan.[\[2\]](#)

The Function of the Cyclopropane Moiety

The inclusion of a cyclopropane ring in drug molecules can enhance potency, improve metabolic stability, and favorably alter pharmacokinetic properties.[\[7\]](#) However, in the context of certain ADC linkers, the cyclopropane group has been shown to have a significant, and potentially negative, impact on the mechanism of payload release.


Specifically, for disulfide-linked pyrrolobenzodiazepine (PBD-dimer) ADCs, a cyclopropyl-substituted linker was found to be inactive.[8] This was attributed to the failure of the linker to undergo immolation following disulfide cleavage, which in turn prevented the release of the active PBD-dimer payload.[8] The associated thiol-containing product was found to be a poor DNA alkylator, rendering the ADC ineffective.[8] This suggests that while cyclopropane can be a beneficial structural element, its influence on the electronic and conformational properties of the linker can inhibit necessary cleavage mechanisms.

Experimental Protocols

While a specific, detailed synthesis protocol for **Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH** is not publicly available, a plausible synthetic route can be devised based on standard solid-phase peptide synthesis (SPPS) and solution-phase chemistry principles. The following protocols are representative of the methodologies that would be employed for the synthesis, purification, and characterization of this molecule.

Synthesis Workflow

A potential synthetic pathway for **Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH** is outlined below. This would typically involve the coupling of Fmoc-glycine to a cyclopropane-containing building block.

[Click to download full resolution via product page](#)

Caption: A potential workflow for the synthesis of the target compound.

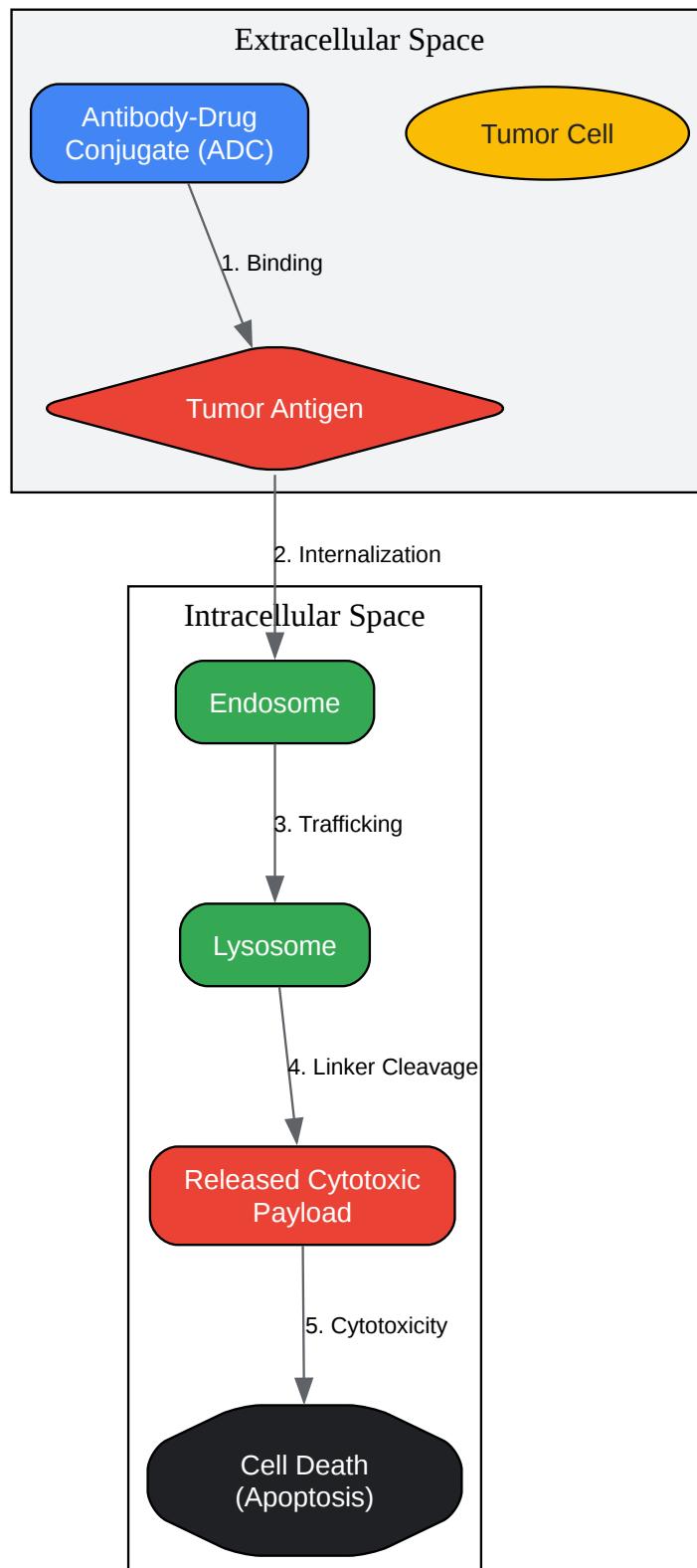
Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude product would typically be performed using reverse-phase HPLC.

- Column: A C18 reverse-phase column is commonly used for peptides and related molecules.
- Mobile Phase:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compound. A typical gradient might be 5% to 95% B over 30 minutes.
- Flow Rate: A standard flow rate of 1.0 mL/min for an analytical column or scaled up accordingly for a preparative column.
- Detection: UV absorbance is monitored at 214-220 nm (for the peptide bond) and around 265 nm or 301 nm (for the Fmoc group).
- Fraction Collection: Fractions corresponding to the major peak are collected, and the solvent is removed under vacuum to yield the purified product.

Characterization Methods

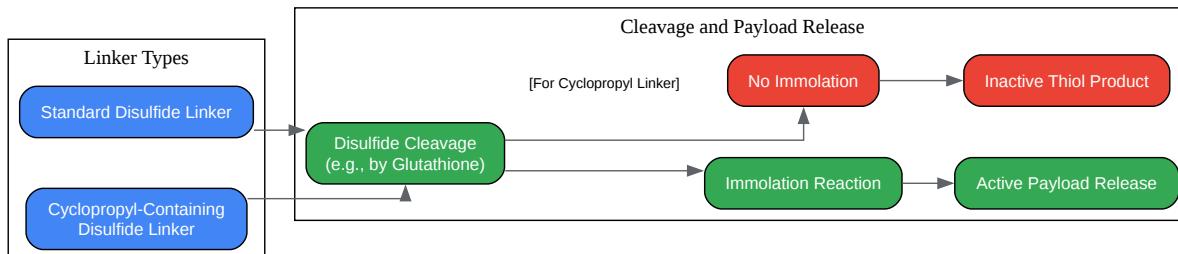
The identity and purity of the synthesized **Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH** would be confirmed by the following analytical techniques.


- ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would be used to confirm the chemical structure of the molecule. The spectra would be expected to show characteristic peaks for the protons and carbons of the Fmoc group, the glycine residue, the cyclopropane ring, and the methylene groups of the linker.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, confirming the expected mass of 424.45

Da.^[1] High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.

Signaling Pathways and Logical Relationships in ADC Action

The following diagrams illustrate the general mechanism of action for an ADC and the potential impact of the cyclopropane moiety on linker cleavage.


General ADC Mechanism of Action

[Click to download full resolution via product page](#)

Caption: The general mechanism of action of an antibody-drug conjugate.

Potential Impact of Cyclopropane on Linker Cleavage

[Click to download full resolution via product page](#)

Caption: The inhibitory effect of a cyclopropyl group on linker immolation.

Conclusion

Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH is a valuable chemical entity for the synthesis of ADC linkers. Its physical and chemical properties are tailored for its use in solid-phase synthesis. However, the presence of the cyclopropane moiety warrants careful consideration in linker design, as it can significantly impact the mechanism of payload release, a critical factor for the therapeutic efficacy of an ADC. Researchers and drug development professionals should be mindful of these properties when incorporating this and similar building blocks into their ADC constructs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veranova.com [veranova.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fmoc-Gly-NH-CH₂-O-Cyclopropane-CH₂COOH physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377180#fmoc-gly-nh-ch2-o-cyclopropane-ch2cooh-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com